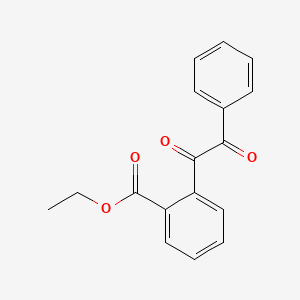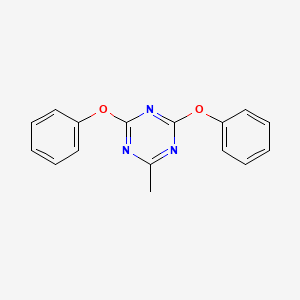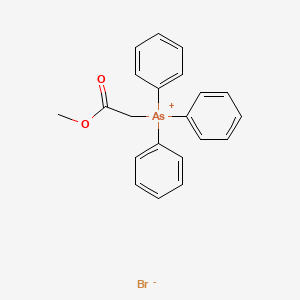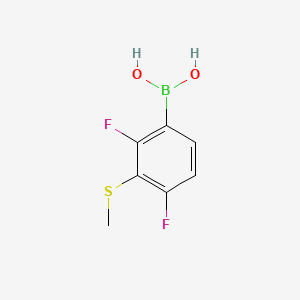
(2,4-Difluoro-3-(methylthio)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Difluoro-3-(methylthio)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
準備方法
The synthesis of (2,4-Difluoro-3-(methylthio)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. This process is rapid and efficient, allowing for the widespread exploration of organoborane chemistry . Industrial production methods often utilize similar hydroboration techniques, ensuring the compound is produced in a cost-effective and scalable manner .
化学反応の分析
(2,4-Difluoro-3-(methylthio)phenyl)boronic acid undergoes a variety of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a hydroxyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Commonly used in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group is replaced by another substituent.
Common reagents and conditions for these reactions include palladium catalysts and bases such as potassium carbonate. Major products formed from these reactions include biaryl compounds and other complex organic molecules .
科学的研究の応用
(2,4-Difluoro-3-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of compounds with potential therapeutic applications.
Industry: Applied in the production of advanced materials and specialty chemicals.
作用機序
The primary mechanism of action for (2,4-Difluoro-3-(methylthio)phenyl)boronic acid involves its role in Suzuki-Miyaura cross-coupling reactions. The compound participates in transmetalation, where the boronic acid group transfers to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process is highly efficient and allows for the synthesis of complex organic molecules under mild conditions .
類似化合物との比較
(2,4-Difluoro-3-(methylthio)phenyl)boronic acid can be compared to other similar compounds, such as:
3,4-Difluorophenylboronic acid: Used in similar cross-coupling reactions but lacks the methylthio group.
4-(Methylthio)phenylboronic acid: Contains a methylthio group but does not have the difluoro substituents.
2-(Methylthio)phenylboronic acid: Similar structure but with the methylthio group in a different position.
The unique combination of difluoro and methylthio substituents in this compound provides distinct reactivity and selectivity advantages in various chemical reactions .
特性
分子式 |
C7H7BF2O2S |
|---|---|
分子量 |
204.01 g/mol |
IUPAC名 |
(2,4-difluoro-3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 |
InChIキー |
LHBQSYBWIVZTML-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(C=C1)F)SC)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


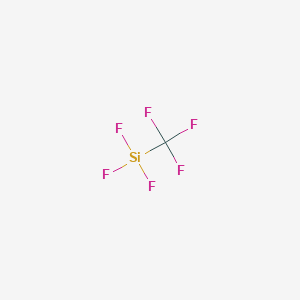
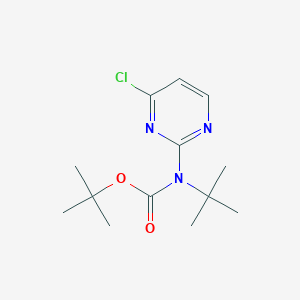
![Perfluoro-n-[1,2,3,4-13C4]-octanoic acid](/img/structure/B14758538.png)
![N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine](/img/structure/B14758546.png)
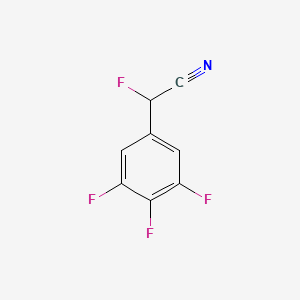
![2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol](/img/structure/B14758564.png)
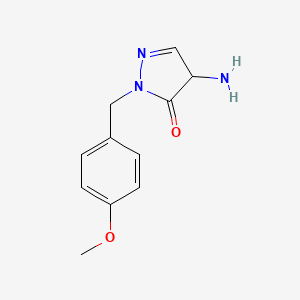
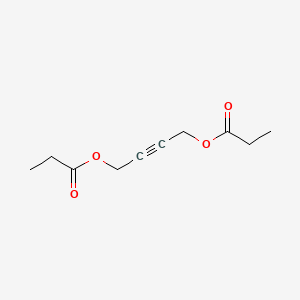
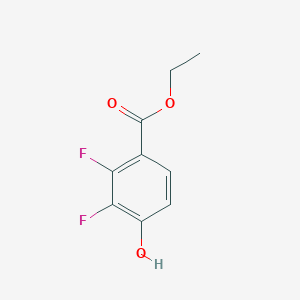
![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
